4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine
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Overview
Description
4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a nitrophenyl group through a prop-2-enoyl linkage
Scientific Research Applications
4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine typically involves the reaction of morpholine with 4-nitrocinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, where the morpholine ring or the prop-2-enoyl linkage is oxidized to form different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 4-[(2E)-3-(4-aminophenyl)prop-2-enoyl]morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Oxidation: Oxidized morpholine derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]morpholine: Similar structure but with the nitro group in a different position on the phenyl ring.
4-[(2E)-3-(4-aminophenyl)prop-2-enoyl]morpholine: A reduced form of the compound with an amino group instead of a nitro group.
4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]morpholine: A derivative with a methoxy group on the phenyl ring.
Uniqueness
4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties to the compound. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials with tailored properties.
Properties
IUPAC Name |
(E)-1-morpholin-4-yl-3-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-13(14-7-9-19-10-8-14)6-3-11-1-4-12(5-2-11)15(17)18/h1-6H,7-10H2/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCIHENDXKURCU-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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